molecular formula C3H8O3 B12394345 Glycerol-d1

Glycerol-d1

Cat. No.: B12394345
M. Wt: 93.10 g/mol
InChI Key: PEDCQBHIVMGVHV-RAMDWTOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol-d1 can be synthesized through the deuteration of glycerol. This process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. One common method is the catalytic exchange reaction, where glycerol is treated with deuterium gas in the presence of a catalyst such as platinum or palladium .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterium oxide (heavy water) as a source of deuterium. The glycerol is dissolved in deuterium oxide and subjected to catalytic exchange reactions under controlled conditions to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Glycerol-d1 undergoes various chemical reactions similar to those of non-deuterated glycerol. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycerol-d1 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of glycerol-d1 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atom in this compound can be detected using various analytical techniques, allowing researchers to study the metabolism and distribution of glycerol in biological systems. The molecular targets and pathways involved include glycerol kinase, glycerol-3-phosphate dehydrogenase, and other enzymes involved in glycerol metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycerol-d1 is unique due to the presence of the deuterium atom, which makes it useful as a tracer in metabolic studies. This property is not shared by non-deuterated glycerol or other similar compounds like ethylene glycol and propylene glycol .

Properties

Molecular Formula

C3H8O3

Molecular Weight

93.10 g/mol

IUPAC Name

2-deuteriooxypropane-1,3-diol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i6D

InChI Key

PEDCQBHIVMGVHV-RAMDWTOOSA-N

Isomeric SMILES

[2H]OC(CO)CO

Canonical SMILES

C(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.